molecular formula C8H6ClFN2O3 B2976837 N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide CAS No. 218796-15-7

N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide

Cat. No.: B2976837
CAS No.: 218796-15-7
M. Wt: 232.6
InChI Key: WFHKGFKXWQBKQF-UHFFFAOYSA-N
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Description

“N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H6ClFN2O3 . It has been studied for its potential antibacterial activity, particularly against K. pneumoniae .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central carbon atom bonded to a hydrogen atom and an amide group (CONH). This carbon atom is also bonded to a phenyl ring, which is substituted with a chlorine atom, a fluorine atom, and a nitro group (NO2) .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a molecular weight of 232.6 g/mol. The compound has one hydrogen bond donor and four hydrogen bond acceptors. Its exact mass and monoisotopic mass are 232.0050979 g/mol .

Scientific Research Applications

Organic Non-linear Optical Material

The study of compounds closely related to N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide, like 3-Nitro­acetanilide, indicates their potential as organic non-linear optical materials due to their crystalline structure and optical properties (Mahalakshmi, Upadhyaya, & Row, 2002).

Antibacterial Activity

Research exploring the antibacterial potential of acetamide derivatives, such as the study on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, demonstrates their significant antibacterial properties and introduces them as potential therapeutic alternatives (Cordeiro et al., 2020).

Photocatalytic Degradation

Investigations into the photocatalytic degradation of pharmaceutical compounds using TiO2 nanoparticles, where acetaminophen (N-(4-hydroxyphenyl)acetamide) serves as a model, reveal insights into environmental applications for mitigating water pollution (Jallouli et al., 2017).

Chemical Synthesis and Green Chemistry

Studies like the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide highlight the role of acetamide derivatives in promoting sustainable chemical synthesis practices (Zhang, 2008).

Anticancer and Anti-Inflammatory Activities

Research on synthesized acetamide derivatives, such as 2-(Substituted phenoxy) Acetamide derivatives, has shown potential anticancer, anti-inflammatory, and analgesic activities, suggesting a broad therapeutic application scope (Rani et al., 2014).

Photoreactions and Drug Stability

The study on the photoreactions of flutamide, a drug structurally similar to acetamide derivatives, in different solvents emphasizes the importance of understanding the photostability and photodegradation pathways of pharmaceutical compounds, which could be relevant for the development and storage of drugs based on this compound (Watanabe et al., 2015).

Future Directions

Further studies are needed to better evaluate the potential use of “N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide” as an antibacterial drug, particularly in vivo toxicity tests . The high capacity of K. pneumoniae to acquire resistance to drugs makes it necessary to develop therapeutic alternatives, discovering new antibacterial molecules .

Biochemical Analysis

Biochemical Properties

N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide has shown potential against Klebsiella pneumoniae . It possibly acts on penicillin-binding protein, promoting cell lysis . The presence of the chloro atom in the molecule is believed to improve this activity, stabilizing the molecule in the target enzyme at the site .

Cellular Effects

The effects of this compound on cells are primarily related to its antibacterial activity. It has been shown to have a good potential against K. pneumoniae , a bacterium that causes a wide range of infections.

Molecular Mechanism

The molecular mechanism of action of this compound is believed to involve interaction with penicillin-binding proteins, leading to cell lysis . This suggests that the compound may inhibit the function of these proteins, disrupting the bacterial cell wall and leading to cell death.

Properties

IUPAC Name

N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2O3/c1-4(13)11-8-5(10)2-3-6(7(8)9)12(14)15/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHKGFKXWQBKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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